

Spectroscopic Profile of 4-Benzothiazolol: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Benzothiazolol**, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of public, experimentally verified spectroscopic data for this specific molecule, this document presents a representative dataset based on the well-established principles of NMR, IR, and Mass Spectrometry for the benzothiazole scaffold and related aromatic hydroxy compounds. Detailed experimental protocols for acquiring such data are also provided.

Introduction

4-Benzothiazolol is a derivative of benzothiazole, a bicyclic heterocyclic compound with a benzene ring fused to a thiazole ring. The introduction of a hydroxyl group at the 4-position of the benzothiazole core significantly influences its electronic properties and potential biological activity, making its structural elucidation through spectroscopic methods crucial for research and development.

Spectroscopic Data

The following tables summarize the expected quantitative data for **4-Benzothiazolol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data (500 MHz, DMSO-d₆)



Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~9.5 - 10.5	br s	-	-ОН
~8.80	S	-	H-2
~7.55	d	~8.0	H-7
~7.30	t	~8.0	H-6
~7.10	d	~8.0	H-5

Table 2: 13C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)	Assignment
~155.0	C-4
~152.0	C-2
~148.0	C-7a
~132.0	C-3a
~127.0	C-6
~118.0	C-5
~115.0	C-7

Note: The chemical shifts are approximate and can vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

Table 3: FT-IR Data (KBr Pellet)



Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3100	Strong, Broad	O-H stretch (phenolic)
~3050	Medium	C-H stretch (aromatic)
~1620	Medium	C=N stretch (thiazole ring)
~1580, 1470	Medium to Strong	C=C stretch (aromatic ring)
~1250	Strong	C-O stretch (phenolic)
~1100	Medium	C-S stretch
~810	Strong	C-H bend (aromatic, out-of- plane)

Mass Spectrometry (MS)

Table 4: EI-MS Data

m/z	Relative Intensity (%)	Assignment
151	100	[M]+ (Molecular Ion)
123	~60	[M-CO] ⁺
96	~40	[M-CO-HCN]+
69	~30	[C ₄ H ₃ S] ⁺

Experimental Protocols NMR Spectroscopy

Instrumentation: A 500 MHz NMR spectrometer.

Sample Preparation: Approximately 5-10 mg of **4-Benzothiazolol** is dissolved in 0.5 mL of deuterated dimethyl sulfoxide (DMSO- d_6). Tetramethylsilane (TMS) is used as an internal standard.

¹H NMR Acquisition:



- Pulse Program: Standard single-pulse experiment.
- Spectral Width: 0-12 ppm.
- Number of Scans: 16-64, depending on sample concentration.
- Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

- Pulse Program: Proton-decoupled pulse sequence.
- Spectral Width: 0-180 ppm.
- Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
- · Relaxation Delay: 2-5 seconds.

FT-IR Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation:

- KBr Pellet Method: 1-2 mg of 4-Benzothiazolol is finely ground with ~100 mg of dry
 potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a
 hydraulic press.
- Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.

Data Acquisition:

- Spectral Range: 4000-400 cm⁻¹.
- Resolution: 4 cm⁻¹.
- Number of Scans: 16-32.



 A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Sample Introduction: The sample is introduced via a direct insertion probe or a gas chromatograph (if the sample is sufficiently volatile and thermally stable).

EI-MS Conditions:

Ionization Energy: 70 eV.

• Source Temperature: 200-250 °C.

Mass Range: m/z 40-500.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-Benzothiazolol**.

Caption: General workflow for the spectroscopic analysis of **4-Benzothiazolol**.

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